molecular formula C15H26ClNO6 B2752014 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride CAS No. 1216827-32-5

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride

Cat. No.: B2752014
CAS No.: 1216827-32-5
M. Wt: 351.82
InChI Key: LOMHCDOPHNZUJJ-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride is a chemical compound with a complex structure that includes both amino and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form an intermediate. This intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(2-hydroxyethyl)amino]-2-propanol: Shares a similar amino and hydroxyethyl structure but lacks the phenoxy group.

    1,3-Bis[(2-hydroxyethyl)amino]-2-propanol: Contains two amino groups and hydroxyethyl groups but differs in the positioning of these groups.

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6.ClH/c1-20-13-4-3-5-14(21-2)15(13)22-11-12(19)10-16(6-8-17)7-9-18;/h3-5,12,17-19H,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHCDOPHNZUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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